3-[(1S)-1-(Dimethylamino)ethyl]phenol
Overview
Description
NAP 226-90 is a metabolite of rivastigmine that is formed by hydrolysis.
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Scientific Research Applications
Synthesis of Metal Complexes : It is used in the synthesis of mono- and bis-tetrazolato complexes of metals like Ni(II), Pt(II), and Cu(II). These complexes are synthesized through 1,3-dipolar cycloadditions of 2-cyanopyridines with metal-ligated azides in N,N,O-aminoiminophenolato complexes (Ghosh Mukhopadhyay et al., 2009).
Heterodinuclear Complexes : It acts as a compartmental ligand for the synthesis of heterodinuclear complexes with metal ions (Abe et al., 2002).
Impact on Cells : The compound is known to cause oxidative stress in cells by increasing free radicals, changing enzyme activities, and altering cell morphology (Bukowska et al., 2007).
Conversion of Urea : In the form of dinuclear nickel complexes, it can convert urea into cyanate at a dinuclear nickel core (Uozumi et al., 1998).
Phosphatase-Like Activity : As a phenol-based compartmental ligand, it exhibits phosphatase-like activity in dinuclear zinc complexes (Abe et al., 2001).
Synthesis of Aniline Derivatives : It reacts with phenols to yield aniline derivatives and can react with picric acid to yield tetramethylpiperazine-2,5-bis(N,N-dimethyliminium) dipicrate (Chandrasekhar et al., 1977).
Synthesis of Heteroarylindoles : Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates, derived from it, can be used in the synthesis of 3-heteroarylindoles (Jakše et al., 2004).
N,N-Dimethyl-3-aryloxy-3-aryl-1-propanamines Synthesis : Treatment with mesyl chloride and different phenols generates a range of these compounds (O’Brien et al., 2002).
Mechanism of Action
Target of Action
It is known to be a metabolite of rivastigmine , which is a brain-selective acetylcholinesterase inhibitor . Therefore, it can be inferred that this compound may also interact with acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-[(1S)-1-(Dimethylamino)ethyl]phenol are not well-documented in the literature. As a metabolite of rivastigmine, it may interact with enzymes, proteins, and other biomolecules in a similar manner to its parent compound. Rivastigmine is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter .
Molecular Mechanism
As a metabolite of rivastigmine, it may exert its effects at the molecular level through interactions with biomolecules such as acetylcholinesterase .
Metabolic Pathways
Given its status as a metabolite of rivastigmine, it may be involved in similar pathways, potentially interacting with enzymes or cofactors related to acetylcholine metabolism .
Properties
IUPAC Name |
3-[(1S)-1-(dimethylamino)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161005 | |
Record name | NAP-226-90 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139306-10-8 | |
Record name | (S)-3-[1-(Dimethylamino)ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139306-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NAP-226-90 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139306108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAP-226-90 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAP-226-90 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-[1-(Dimethylamino)-ethyl]-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAP-226-90 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1608PLR9ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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